6-(2,4-二氧代-1H-喹唑啉-3-基)-N-(吡啶-2-基甲基)己酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

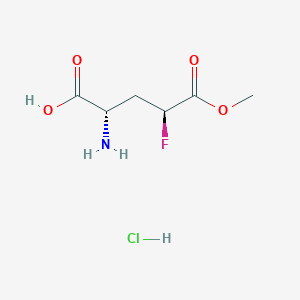

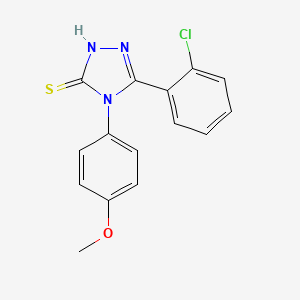

The compound 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide is a derivative of quinazolinone, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. Quinazolinone derivatives are known for their wide range of biological activities, including anti-inflammatory and analgesic properties. The specific structure of this compound suggests potential pharmacological activities, given the presence of the quinazolinone core and the pyridylmethyl moiety.

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the formation of the bicyclic quinazolinone core followed by various functionalization reactions. In the first paper, a series of 6-bromo-2-(4-pyridyl)-quinazolin-4(3H)-ones were synthesized starting from 5-bromo anthranilic acid and isonictinoly chloride, followed by reactions with p-amino acetophenone and various aldehydes to afford different derivatives . Although the exact compound is not synthesized in the provided papers, the methodologies described could potentially be adapted for its synthesis by incorporating the appropriate hexanamide moiety at the relevant step.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can undergo various tautomeric transformations. In the second paper, the tautomeric structures of dihydropyrazolo[1,5-a]pyrimidin-7-ones were analyzed in solution, indicating the existence of different tautomeric forms . While this does not directly relate to the compound , it highlights the importance of considering tautomeric forms in the structural analysis of related compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, including amination. The third paper discusses the Pd-catalyzed amination of 6-halo-2-cyclopropyl-3-(pyridyl-3-ylmethyl) quinazolin-4(3H)-one derivatives . This reaction involves the introduction of amine groups into the quinazolinone core, which is a key step that could be relevant for the synthesis of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide by introducing the appropriate amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of halogens, as seen in the compounds synthesized in the first paper, can affect the reactivity and physical properties such as melting points and solubility . The amination reactions described in the third paper also highlight the influence of substituents on the reactivity of the quinazolinone core . The specific physical and chemical properties of 6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide would need to be determined experimentally, but they are likely to be consistent with the properties of similar quinazolinone derivatives.

科学研究应用

抗疟疾应用

喹唑啉已被评估其抗疟疾特性。一项研究重点介绍了 6,7-二甲氧基喹唑啉-2,4-二胺的合成及其在抗疟疾活性中的构效关系。该研究报告发现了一种具有显着抗疟疾活性的化合物,表明喹唑啉衍生物作为抗疟疾药物先导的潜力 (Mizukawa 等,2021)。

抗肿瘤和抗菌应用

喹唑啉也因其抗肿瘤和抗菌活性而受到研究。例如,一项关于 2-芳基-6-取代喹唑啉酮作为双靶向抗癌剂的研究表明具有有效的抗微管蛋白活性,并检查了抗癌作用的机制 (Hour 等,2013)。另一项研究重点是取代的吲哚基噻二唑和喹唑啉基噻二唑衍生物,展示了显着的抗菌活性,并表明它们在治疗细菌感染中的潜力 (Singh 等,2010)。

房颤治疗

喹唑啉衍生物已被确认为房颤的潜在治疗方法。一项研究开发了 IKur 抑制剂,发现了一种在药效学模型中具有显着作用且具有适合临床推进的药代动力学特征的先导化合物 (Gunaga 等,2017)。

抗菌和抗真菌剂

喹唑啉衍生物已被合成并评估其抗菌活性,显示出对各种微生物的广谱活性。一种化合物表现出广泛的活性,突出了该类别作为抗菌剂的潜力 (Buha 等,2012)。

抗癌和光催化活性

合成和评估 2-吡啶基喹唑啉衍生物作为潜在的抗肿瘤和抗微生物剂,揭示了选择性抗菌活性,表明这些化合物作为癌症治疗和微生物感染控制进一步发展的候选者 (Eweas 等,2021)。

属性

IUPAC Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c25-18(22-14-15-8-5-6-12-21-15)11-2-1-7-13-24-19(26)16-9-3-4-10-17(16)23-20(24)27/h3-6,8-10,12H,1-2,7,11,13-14H2,(H,22,25)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVKCQDWQIMOKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-2-ylmethyl)hexanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Hydroxy-4-methyl-1-[2-(morpholin-4-yl)ethyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B3008328.png)

![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3008330.png)

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-sulfamoylphenethyl)propanamide](/img/structure/B3008331.png)

![(2R)-2-[2-(tert-butoxy)-2-oxoethyl]-5,5,5-trifluoropentanoic acid](/img/structure/B3008333.png)

![(E)-4-(Dimethylamino)-1-[4-(5-methoxy-1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]but-2-en-1-one](/img/structure/B3008335.png)

![(3aS,3bR,6aR,7aS)-2-tert-butyl 6a-methyl octahydro-1H-cyclopenta[1,2-c:3,4-c']dipyrrole-2,6a(3bH)-dicarboxylate](/img/structure/B3008336.png)

![N-(2,3-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B3008338.png)

![3-(2-chlorophenyl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B3008345.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B3008346.png)